molecular formula C7H10N2O B046008 6-Isopropylpyrimidin-4-ol CAS No. 124703-81-7

6-Isopropylpyrimidin-4-ol

Cat. No.: B046008
CAS No.: 124703-81-7
M. Wt: 138.17 g/mol
InChI Key: ZNWRDDRXQOKOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropylpyrimidin-4-ol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photolyase: Dynamics and Mechanisms of Repair of Sun‐Induced DNA Damage

Photolyase, a crucial enzyme for the repair of sun-induced DNA damage, utilizes 6-Isopropylpyrimidin-4-ol as a cofactor in its catalytic action. This enzyme addresses the repair of cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6‐4) pyrimidone photoproducts (6‐4PPs), which are critical in preventing mutations and skin cancers caused by UV radiation. The repair mechanism involves several electron transfer reactions facilitated by this compound, showcasing its importance in the photolyase activity essential for DNA repair and cellular health (Zhang, Wang, & Zhong, 2017).

Olfactomedin-4 in Digestive Diseases: A Mini-Review

Although not directly related to this compound, research on olfactomedin-4 highlights the broad scope of pyrimidine derivatives in biomedical research, particularly in understanding and treating digestive diseases. Pyrimidines play a role in various cellular processes and pathological conditions, hinting at the potential utility of this compound in related areas (Wang, Chen, Zhang, & Xu, 2018).

Pyrrolobenzimidazoles in Cancer Treatment

The study of pyrrolobenzimidazoles, which share a structural motif with this compound, underlines the importance of pyrimidine derivatives in developing antitumor agents. These compounds' mechanisms of action include DNA intercalation and inhibition of topoisomerase II, demonstrating the potential cancer therapeutic value of pyrimidine-based molecules (Skibo, 1998).

Review of Pesticide Urinary Biomarker Measurements

Research on the metabolic products of pesticides, including 2-isopropyl-6-methyl-4-pyrimidinol, a close relative of this compound, reveals the significance of pyrimidine derivatives in environmental health studies. Understanding the metabolic pathways and the effects of these compounds can aid in assessing exposure and risks associated with pesticide use (Egeghy et al., 2011).

Importance of Hybrid Catalysts toward the Synthesis of Pyrimidine Derivatives

The synthesis of pyranopyrimidine derivatives, using this compound as a key intermediate, highlights its role in the production of compounds with broad medicinal and pharmaceutical applications. The use of hybrid catalysts in synthesizing these derivatives points to the versatility and importance of this compound in facilitating reactions leading to new bioactive molecules (Parmar, Vala, & Patel, 2023).

Mechanism of Action

Target of Action

6-Isopropylpyrimidin-4-ol is a chemical compound with diverse scientific applications

Biochemical Pathways

Pyrimidines, in general, play a crucial role in various biochemical processes, including DNA and RNA synthesis, signaling pathways, and energy metabolism

Pharmacokinetics

Understanding these properties is crucial as they impact the bioavailability of the compound and its therapeutic efficacy .

Properties

IUPAC Name

4-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)6-3-7(10)9-4-8-6/h3-5H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWRDDRXQOKOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562881
Record name 6-(Propan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124703-81-7
Record name 6-(Propan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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